molecular formula C15H13N5O3 B2993157 N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1040712-69-3

N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2993157
CAS No.: 1040712-69-3
M. Wt: 311.301
InChI Key: AJCOLCPCLDWCFI-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound with the molecular formula C15H13N5O3 and a molecular weight of 311.30 g/mol . This molecule is built around a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant role in the development of novel therapeutic agents . The oxadiazole ring is recognized for its thermal stability and ability to act as a bioisostere for esters and amides, which can enhance the metabolic stability of drug candidates . The structure is further elaborated with a pyrazine heterocycle and a 2-methoxybenzyl group, motifs commonly employed to modulate physicochemical properties and target engagement. Compounds featuring the 1,3,4-oxadiazole scaffold have demonstrated a wide spectrum of biological activities, with extensive research highlighting their potential in anticancer drug discovery . These derivatives can operate through diverse mechanisms, such as inhibiting critical enzymes including thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are pivotal for cancer cell proliferation . A very recent study (2025) on similar 1,3,4-oxadiazole derivatives identified them as potent allosteric inhibitors of deoxyhypusine synthase (DHPS), showing promising anti-proliferative activity against melanoma cells, underscoring the continued relevance of this chemotype in oncology research . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-22-12-5-3-2-4-10(12)8-18-14(21)15-19-13(20-23-15)11-9-16-6-7-17-11/h2-7,9H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOLCPCLDWCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyrazinyl group: This step often involves the coupling of the oxadiazole intermediate with a pyrazine derivative using reagents such as coupling agents or catalysts.

    Attachment of the methoxybenzyl group: This final step can be accomplished through nucleophilic substitution reactions, where the oxadiazole-pyrazine intermediate reacts with a methoxybenzyl halide or similar compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability, often utilizing continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, leading to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl, pyrazinyl, or oxadiazole moieties are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exerts its effects is not fully understood and may vary depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group’s substituents significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Key Features
Target Compound : N-(2-Methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C15H13N5O3 327.30 2-methoxy Enhanced solubility due to methoxy’s polarity; moderate lipophilicity (predicted)
N-(2,4-Difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C14H9F2N5O2 317.25 2,4-difluoro Higher lipophilicity (fluorine’s electron-withdrawing effect); potential improved blood-brain barrier penetration
N-(2,6-Difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C14H9F2N5O2 317.25 2,6-difluoro Steric hindrance from fluorine may reduce receptor binding compared to 2,4-difluoro analog

Key Observations :

  • Methoxy vs.
  • Positional Effects : 2,4-Difluoro substitution () may offer better pharmacokinetics than 2,6-difluoro due to reduced steric bulk.

Heterocyclic Core Modifications

Replacement of the oxadiazole or pyrazine rings alters electronic properties and target interactions:

Compound Name Core Structure Molecular Formula Key Features
N-[(8-Methoxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide Triazolo-pyrazine + benzothiadiazole C15H12N8O2S Increased π-π stacking potential; broader heterocyclic diversity for kinase inhibition
3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-methyl-1,2,4-oxadiazole-5-carboxamide Oxadiazole + trifluoromethyl benzoyl C19H14F6N6O3 High electron-deficient character (CF3 groups); enhanced metabolic stability

Key Observations :

  • Triazolo-Pyrazine Hybrids () may exhibit stronger target binding due to additional nitrogen atoms.
  • Trifluoromethyl Groups () improve resistance to oxidative metabolism, extending half-life.

Amide Side-Chain Modifications

Variations in the carboxamide side chain impact solubility and bioavailability:

Compound Name Side Chain Molecular Weight Purity Key Features
N-(2-Aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide Aminoethyl 246.27 Min. 95% Increased solubility (ionizable amine); scaffold for prodrug development
N-(2-Aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide Phenylsulfonyl 310.33 ≥97% Enhanced rigidity; potential protease resistance

Key Observations :

  • Aminoethyl Groups () introduce positive charge at physiological pH, improving water solubility.
  • Sulfonyl Groups () may enhance binding to charged residues in enzymatic active sites.

Key Observations :

  • Trifluoromethyl Analogs () show variable yields (31–95%), highlighting challenges in introducing electron-deficient groups.
  • Multi-Component Reactions () streamline synthesis but may compromise regioselectivity.

Biological Activity

N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

N 2 methoxybenzyl 3 pyrazin 2 yl 1 2 4 oxadiazole 5 carboxamide\text{N 2 methoxybenzyl 3 pyrazin 2 yl 1 2 4 oxadiazole 5 carboxamide}

This structure features an oxadiazole ring, which is known for its biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound this compound has shown significant activity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
HEPG2 (Liver)1.18
MCF7 (Breast)0.67
SW1116 (Colon)0.80
BGC823 (Stomach)0.87

The compound's IC50 values indicate potent inhibitory effects on these cancer cell lines, suggesting its potential as a therapeutic agent.

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It can disrupt the cell cycle at the G1 phase, preventing cancer cells from dividing.
  • Targeting Specific Enzymes : Studies indicate that it may inhibit key enzymes involved in cancer progression, such as histone deacetylases and carbonic anhydrases .

Case Studies

In a recent study focusing on the synthesis and evaluation of oxadiazole derivatives, this compound was included in a series of compounds tested for anticancer activity. The results demonstrated that this compound exhibited superior efficacy compared to standard chemotherapeutics like doxorubicin .

Case Study Summary:

  • Study Focus : Synthesis and biological evaluation of oxadiazole derivatives.
  • Findings : The compound showed promising results against multiple cancer cell lines with lower IC50 values than established drugs.

Other Biological Activities

Beyond anticancer properties, compounds containing the oxadiazole moiety have also demonstrated:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
  • Anticonvulsant Properties : Potential use in epilepsy treatment .

Q & A

Q. Basic

  • 1H/13C NMR : Pyrazine protons appear at δ 8.5–9.5 ppm; the amide carbonyl resonates at δ 165–170 ppm in 13C.
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • IR : Confirms carbonyl stretches (1650–1700 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
  • X-ray crystallography : Resolves bond angles and torsional strain in the oxadiazole ring, as seen in analogous pyrazine carboxamides .

How can researchers optimize reaction yields in the amidation step?

Q. Advanced

  • Stoichiometry : Use 1.2–1.5 equivalents of 2-methoxybenzylamine to drive the reaction.
  • Coupling agents : HATU outperforms EDCI in polar aprotic solvents (e.g., DMF) at 0–25°C.
  • Purification : Gradient elution (e.g., 30–70% EtOAc/hexane) on silica gel minimizes co-eluting byproducts.
  • Parallel screening : Test 5–10 mg scales with varying bases (e.g., DIPEA vs. TEA) to identify optimal conditions .

What computational methods predict the compound’s reactivity or biological interactions?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess HOMO-LUMO gaps and Fukui indices for electrophilic sites.
  • Molecular docking : AutoDock Vina or Glide evaluates binding affinities to targets (e.g., enzymes with pyrazine-binding pockets).
  • MD simulations : Run 100+ ns trajectories to assess stability of ligand-protein complexes in explicit solvent models.
    These methods guide structural modifications for enhanced activity .

What analytical challenges arise in purity assessment, and how are they resolved?

Q. Basic

  • Regioisomer separation : Use RP-HPLC (C18 column, 0.1% TFA in H2O/MeCN) to resolve oxadiazole regioisomers.
  • Trace solvent detection : HS-GC/MS identifies residual DMF or DCM (<0.1% threshold).
  • qNMR : Integrate amide protons against internal standards (e.g., 1,3,5-trimethoxybenzene) for purity ≥95% .

How do electronic effects of substituents influence derivatization?

Q. Advanced

  • Methoxy group : Activates the benzyl position for electrophilic substitution (σpara = −0.27).
  • Pyrazine ring : Directs nucleophilic attacks to C-3/C-5 positions via resonance withdrawal.
  • Hammett analysis : Correlates substituent effects with reaction rates (ρ ≈ +1.2 for SNAr on pyrazine). Experimental validation via Suzuki-Miyaura coupling or Buchwald-Hartwig amination is recommended .

Which catalytic systems efficiently construct the oxadiazole core?

Q. Advanced

  • Palladium catalysis : Pd(OAc)₂/Xantphos enables cyclization of nitriles with amidoximes (yields 70–85%).
  • Microwave-assisted synthesis : Reduces reaction time from 12h to 30 min at 120°C.
  • Copper(I) iodide/DBU : Facilitates oxidative cyclization under mild conditions (50°C, 4h). Catalyst loading ≤5 mol% minimizes metal residues .

What safety protocols are critical during synthesis?

Q. Basic

  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods for pyrazine derivatives (potential respiratory irritants).
  • Waste management : Segregate Pd-containing waste for certified disposal.
  • Emergency protocols : Neutralize acid/base spills with NaHCO₃ or citric acid, respectively. Regular safety training aligns with institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.